molecular formula C11H11ClN2 B6210679 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile CAS No. 1864503-27-4

2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile

Cat. No. B6210679
CAS RN: 1864503-27-4
M. Wt: 206.7
InChI Key:
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Description

2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile (CECPC) is an organic compound with a wide range of applications in the field of organic synthesis and scientific research. It is a heterocyclic compound containing a nitrogen atom, a chlorine atom, and a carbonitrile group. CECPC is widely used in the synthesis of drugs, dyes, and other compounds. In addition, CECPC has been studied for its potential applications in the field of drug discovery, drug delivery, and biochemistry.

Mechanism of Action

The mechanism of action of 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile is not fully understood. However, it is believed that 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. This cascade of reactions leads to the activation of certain pathways, which then leads to the desired effects.
Biochemical and Physiological Effects
2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile has been studied for its potential effects on the body. In animal studies, 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects. Additionally, 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile has been shown to increase the production of certain hormones, such as epinephrine and norepinephrine. These hormones can have a variety of effects on the body, such as increased alertness and energy levels.

Advantages and Limitations for Lab Experiments

The use of 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile in lab experiments has a number of advantages. 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile is relatively inexpensive and easy to obtain, making it an attractive option for researchers. Additionally, 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile is relatively stable, making it suitable for use in a variety of laboratory experiments.
However, there are also some limitations for the use of 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile in lab experiments. 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile is a relatively new compound, and as such, its effects are not yet fully understood. Additionally, 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile is a toxic compound, and as such, care must be taken when handling it.

Future Directions

There are a number of potential future directions for the use of 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile. For example, 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile could be further studied for its potential use in drug discovery and drug delivery. Additionally, 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile could be studied for its potential applications in biochemistry and molecular biology. Furthermore, 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile could be studied for its potential use in the synthesis of peptides and proteins. Finally, 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile could be studied for its potential use in the synthesis of other organic compounds.

Synthesis Methods

2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile can be synthesized using a variety of methods. The most common method involves the reaction of 2-chloro-6-cyclopropyl-5-ethylpyridine with 3-chloro-2-cyanoacetic acid in the presence of a base. This reaction produces 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile as a white solid. Other methods for synthesizing 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile include the reaction of 2-chloro-6-cyclopropyl-5-ethylpyridine with acetic anhydride in the presence of a base, or the reaction of 2-chloro-6-cyclopropyl-5-ethylpyridine with cyanogen bromide in the presence of a base.

Scientific Research Applications

2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile has a variety of applications in the field of scientific research. It has been studied for its potential use in drug discovery, drug delivery, and biochemistry. 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile has been used to synthesize a variety of compounds, such as drugs, dyes, and other compounds. Additionally, 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile has been studied for its potential use in the synthesis of peptides and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile involves the reaction of 2-chloro-6-cyclopropyl-5-ethylpyridine with cyanogen bromide in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-6-cyclopropyl-5-ethylpyridine", "cyanogen bromide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-chloro-6-cyclopropyl-5-ethylpyridine to a reaction flask", "Add a solution of cyanogen bromide in a suitable solvent (e.g. acetonitrile) to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

1864503-27-4

Product Name

2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile

Molecular Formula

C11H11ClN2

Molecular Weight

206.7

Purity

95

Origin of Product

United States

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